molecular formula C15H28ClNO B145656 1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride CAS No. 31878-59-8

1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride

Cat. No.: B145656
CAS No.: 31878-59-8
M. Wt: 273.84 g/mol
InChI Key: VLLNJDMHDJRNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C15H28ClNO and a molecular weight of 273.84 g/mol. This compound is known for its unique structure, which includes an adamantane core, a dimethylaminoethyl group, and a methanol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of adamantane with formaldehyde and dimethylamine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of continuous flow reactors and advanced purification techniques to achieve consistent product quality.

Chemical Reactions Analysis

1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .

Scientific Research Applications

1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to cellular processes and molecular interactions due to its unique structure.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core provides stability and rigidity, while the dimethylaminoethyl group can interact with various biological molecules. These interactions can modulate cellular processes and biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride can be compared with other similar compounds, such as:

    1-ADAMANTANEMETHANOL: Lacks the dimethylaminoethyl group, resulting in different chemical properties and applications.

    1-ADAMANTANEMETHANOL, alpha-(2-AMINOETHYL)-, HYDROCHLORIDE: Contains an aminoethyl group instead of a dimethylaminoethyl group, leading to variations in reactivity and biological activity.

    1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, SULFATE: The sulfate salt form, which may have different solubility and stability characteristics.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

CAS No.

31878-59-8

Molecular Formula

C15H28ClNO

Molecular Weight

273.84 g/mol

IUPAC Name

1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C15H27NO.ClH/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,17H,3-10H2,1-2H3;1H

InChI Key

VLLNJDMHDJRNFK-UHFFFAOYSA-N

SMILES

CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl

Canonical SMILES

CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl

768-95-6

Pictograms

Flammable; Irritant

Synonyms

1-Hydroxy adamantane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.